2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-(2-oxo-1-pentyl-2,3-dihydro-1H-indol-3-ylidene)acetamide
Description
2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-(2-oxo-1-pentyl-2,3-dihydro-1H-indol-3-ylidene)acetamide is a synthetic organic compound featuring a complex heterocyclic architecture. Its structure integrates a pyrazole ring substituted with a phenyl group and a methyl group, fused to an indole-derived moiety with a pentyl chain and an oxo group. The acetamide linkage bridges these components, with a cyano group enhancing electronic conjugation.
The compound’s structural elucidation likely employs techniques such as X-ray crystallography (using programs like SHELXL for refinement ) and spectroscopic methods (e.g., NMR and UV, as demonstrated in studies of analogous compounds ). Its hydrogen-bonding patterns, critical for crystal packing and stability, may align with graph-set analysis principles described by Bernstein et al. .
Properties
IUPAC Name |
2-cyano-N-(5-methyl-2-phenylpyrazol-3-yl)-2-(2-oxo-1-pentylindol-3-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2/c1-3-4-10-15-30-22-14-9-8-13-20(22)24(26(30)33)21(17-27)25(32)28-23-16-18(2)29-31(23)19-11-6-5-7-12-19/h5-9,11-14,16H,3-4,10,15H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOBNOQWGDIUGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=C(C#N)C(=O)NC3=CC(=NN3C4=CC=CC=C4)C)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-(2-oxo-1-pentyl-2,3-dihydro-1H-indol-3-ylidene)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, including its synthesis, mechanisms of action, and applications in medicinal chemistry.
The molecular structure of the compound features a pyrazole ring and an indole moiety, which are known for their diverse biological activities. The chemical formula is , and it exhibits a molecular weight of 396.47 g/mol.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with indole-based precursors under controlled conditions. The cyanoacetylation reaction is a common method, where substituted aryl or heteryl amines react with alkyl cyanoacetates to yield the target compound. Various synthetic routes have been optimized to enhance yield and purity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown promising results in inhibiting tumor growth in various cancer cell lines, including breast and colorectal cancers. The mechanism often involves the inhibition of key signaling pathways such as VEGFR and CDK kinases .
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Pyrazole Derivative 1 | 0.87 | Breast Cancer |
| Pyrazole Derivative 2 | 0.55 | Colorectal Cancer |
Insecticidal Activity
The compound has also been evaluated for its insecticidal properties, particularly against pests by targeting ryanodine receptors in insects. This interaction disrupts calcium ion regulation, leading to paralysis and death of the target insects .
Anti-inflammatory Effects
In addition to its anticancer and insecticidal activities, there is emerging evidence suggesting that this compound may possess anti-inflammatory properties. Studies have shown that similar pyrazole derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
In a study published in Molecular Cancer Therapeutics, researchers synthesized a series of pyrazole derivatives and tested their efficacy against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 0.36 µM against CDK2, demonstrating their potential as therapeutic agents in cancer treatment .
Case Study 2: Insecticidal Activity
A study published in Pest Management Science evaluated the insecticidal activity of various compounds targeting ryanodine receptors. The findings revealed that compounds structurally related to this compound displayed significant toxicity against common agricultural pests .
Comparison with Similar Compounds
Pyrazole-Indole Hybrids
The target compound shares structural motifs with pyrazole-indole hybrids, which are known for diverse biological activities. For example:
- Compound 7a (5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone) : Replaces the indole moiety with a thiophene ring. Lacks the pentyl chain, reducing lipophilicity compared to the target compound.
- Isorhamnetin-3-O glycoside (isolated from Zygophyllum fabago ): A flavonoid derivative with a glycoside group instead of acetamide. Demonstrates higher polarity due to hydroxyl and sugar groups, contrasting with the hydrophobic pentyl chain in the target compound.
Functional Group Variations
Hydrogen-Bonding and Supramolecular Interactions
The indole and pyrazole moieties likely participate in N–H···O and C–H···N hydrogen bonds, akin to patterns observed in Etter’s graph-set analysis . Compared to Isorhamnetin-3-O glycoside (which forms O–H···O networks ), the target compound’s hydrogen-bonding motifs are less polar but more directional, favoring layered crystal structures.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization methods for 2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-(2-oxo-1-pentyl-2,3-dihydro-1H-indol-3-ylidene)acetamide?
- Methodological Answer :
- Synthesis : Multi-step reactions under controlled conditions (e.g., reflux in dimethylformamide or ethanol) are typical. Key steps include condensation of intermediates like cyanoacetic acid derivatives with pyrazole-containing amines. Reaction optimization (temperature, pH, catalysts) is critical for yield and purity .
- Characterization : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm functional groups and stereochemistry. Mass spectrometry (MS) provides molecular weight validation. High-performance liquid chromatography (HPLC) ensures purity (>95%) .
Q. How can researchers assess the initial biological activity of this compound?
- Methodological Answer :
- In vitro assays : Screen for activity against enzymes (e.g., kinases) or receptors using fluorescence-based assays or radioligand binding studies. Dose-response curves (IC₅₀/EC₅₀) quantify potency .
- Cytotoxicity : Test in cell lines (e.g., HEK293, HeLa) via MTT assays to evaluate selectivity and therapeutic index .
Advanced Research Questions
Q. What experimental strategies are used to study interactions between this compound and biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka, kd) to purified proteins like receptors or enzymes .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts binding modes and guides mutagenesis studies to validate key residues .
Q. How can researchers elucidate the mechanism of action for this compound in complex biological systems?
- Methodological Answer :
- Target Identification : Use affinity chromatography with immobilized compound to pull down interacting proteins, followed by LC-MS/MS proteomic analysis .
- Pathway Analysis : Transcriptomic profiling (RNA-seq) or phosphoproteomics identifies downstream signaling pathways affected by treatment .
Q. What methodologies address stability and reactivity under varying environmental conditions?
- Methodological Answer :
- Degradation Studies : Expose the compound to stressors (pH extremes, light, heat) and monitor degradation products via HPLC or LC-MS. Kinetic analysis (t₁/₂) determines shelf-life .
- Solubility Optimization : Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes to enhance aqueous stability .
Q. How should researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results)?
- Methodological Answer :
- Orthogonal Validation : Confirm activity using independent assays (e.g., enzymatic vs. cell-based). For structural discrepancies, cross-validate NMR data with X-ray crystallography .
- Batch Analysis : Compare multiple synthetic batches to rule out impurities or stereochemical variability .
Q. What strategies guide structural modifications to improve pharmacological properties?
- Methodological Answer :
- SAR Studies : Synthesize analogs with substitutions on the pyrazole or indole moieties. Test for changes in potency, solubility, and metabolic stability (e.g., CYP450 assays) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability, followed by in vivo pharmacokinetic studies .
Q. What are the key challenges in experimental design for scaling up synthesis?
- Methodological Answer :
- Reaction Optimization : Use design of experiments (DoE) to balance variables (temperature, solvent ratio, catalyst loading). Pilot-scale reactors ensure reproducibility .
- Purification : Transition from column chromatography to recrystallization or continuous-flow systems for cost-effective scaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
